Methyl (2r,3s)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-(2-nitrophenyl)propanoate

Description

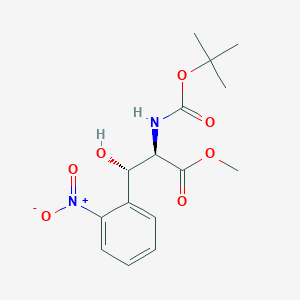

Methyl (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-(2-nitrophenyl)propanoate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a hydroxyl group, and a 2-nitrophenyl substituent. Its stereochemistry (2R,3S) is critical for its role as a synthetic intermediate in pharmaceuticals, including taxane derivatives like docetaxel . The Boc group enhances stability during synthetic procedures, while the nitro group introduces electron-withdrawing effects that influence reactivity and regioselectivity in subsequent reactions.

Properties

Molecular Formula |

C15H20N2O7 |

|---|---|

Molecular Weight |

340.33 g/mol |

IUPAC Name |

methyl (2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoate |

InChI |

InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-11(13(19)23-4)12(18)9-7-5-6-8-10(9)17(21)22/h5-8,11-12,18H,1-4H3,(H,16,20)/t11-,12+/m1/s1 |

InChI Key |

FFWJCQKLYMKBSO-NEPJUHHUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=CC=C1[N+](=O)[O-])O)C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1[N+](=O)[O-])O)C(=O)OC |

Origin of Product |

United States |

Biological Activity

Methyl (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-(2-nitrophenyl)propanoate, commonly referred to as a derivative of amino acid analogs, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a nitrophenyl moiety, contributing to its pharmacological properties.

- Molecular Formula : C15H20N2O7

- Molecular Weight : 340.3285 g/mol

- CAS Number : 96099-84-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Notably, it has been studied for its role as a histone deacetylase (HDAC) inhibitor. HDACs are crucial in regulating gene expression and cellular functions, making them significant targets in cancer therapy and other diseases.

Biological Activity Overview

- Histone Deacetylase Inhibition

- Antitumor Activity

- Neuroprotective Effects

Case Study 1: HDAC Inhibition

In a study evaluating the structural activity relationship (SAR) of similar compounds, it was found that modifications to the nitrophenyl group significantly affected HDAC inhibition potency. The presence of electron-withdrawing groups like nitro enhanced the inhibitory activity against class I HDACs .

Case Study 2: Anticancer Activity

A series of experiments assessed the anticancer efficacy of this compound on MCF-7 breast cancer cells. Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid) .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H20N2O7 |

| Molecular Weight | 340.3285 g/mol |

| CAS Number | 96099-84-2 |

| HDAC Inhibition IC50 (MCF-7) | 15 µM |

| Cytotoxicity IC50 (Colon Cancer) | 10 µM |

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 2-Nitrophenyl vs. 4-Nitrophenyl Derivatives

A closely related analog, methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(4-nitrophenyl)propanoate (CAS sc-353695), differs only in the nitro group position (4- vs. 2-nitrophenyl). Key distinctions include:

| Property | 2-Nitrophenyl Derivative | 4-Nitrophenyl Derivative |

|---|---|---|

| Nitro Group Position | Ortho (2-position) | Para (4-position) |

| Melting Point | Not reported | 156.53°C (predicted) |

| Density | Not reported | ~1.3 g/cm³ (predicted) |

Substituent Variation: Benzamido vs. Nitro Groups

Methyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate (CAS sc-353686) replaces the nitro group with a benzamido moiety. This substitution:

- Enhances Hydrogen Bonding : The amide group can participate in hydrogen bonding, improving solubility in polar solvents compared to the nitro analog .

Piperidine-Containing Amino Acid Derivatives

Compounds such as methyl (2R,3S)-2-{(3S)-3-[(tert-butoxycarbonyl)amino]piperidin-1-yl}-3-methylbutanoate () feature piperidine rings instead of aromatic nitro groups. Differences include:

- Conformational Flexibility : The alicyclic piperidine ring restricts molecular flexibility compared to the planar 2-nitrophenyl group .

Aliphatic vs. Aromatic Substituents

3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (CAS 16948-10-0) lacks aromaticity, with a methyl group replacing the 2-nitrophenyl moiety. This results in:

- Lower Melting Points : Aliphatic derivatives generally exhibit lower melting points due to reduced π-π stacking interactions.

- Altered Solubility : Increased hydrophilicity compared to aromatic analogs .

Preparation Methods

Protection of the Amino Group

The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to prevent side reactions during subsequent steps. This protection is typically carried out in the presence of a base such as triethylamine or sodium bicarbonate in an organic solvent like dichloromethane or tetrahydrofuran (THF).

- Reaction conditions: Room temperature, 1–3 hours.

- Purpose: To form the Boc-protected amino acid intermediate, increasing stability and selectivity in further transformations.

Introduction of the Hydroxyl Group

The hydroxyl group at the 3-position is introduced stereoselectively via reduction of a keto precursor or by nucleophilic addition to an α,β-unsaturated intermediate.

- Common reagent: Sodium borohydride (NaBH4) in methanol at low temperatures (0–5 °C).

- Outcome: Selective reduction to the β-hydroxy amino acid derivative, maintaining stereochemistry.

Incorporation of the 2-Nitrophenyl Group

The 2-nitrophenyl substituent is introduced through nucleophilic aromatic substitution or coupling reactions using appropriately substituted nitrophenyl derivatives.

- Typical approach: Reaction of the protected amino acid intermediate with 2-nitrophenyl halides or boronic acids under palladium-catalyzed cross-coupling conditions or via direct substitution.

- Reaction conditions: Elevated temperatures (~85 °C), solvents such as anhydrous THF, and catalysts like diphenyl phosphate to promote selective alkylation.

Methyl Ester Formation

The methyl ester functionality is generally introduced by esterification of the corresponding carboxylic acid precursor using methanol in the presence of acid catalysts or via methylation reagents.

- Conditions: Acid-catalyzed esterification with methanol and sulfuric acid or via diazomethane methylation.

- Purpose: To stabilize the carboxyl group and facilitate purification and handling.

Representative Synthetic Route Summary

| Step | Starting Material | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Amino acid or α-keto acid precursor | Di-tert-butyl dicarbonate, base, RT | Boc-protected amino acid | >90% |

| 2 | Boc-protected keto intermediate | NaBH4, MeOH, 0–5 °C | Stereoselective hydroxylation | 85–95% |

| 3 | Boc-protected hydroxy intermediate | 2-nitrophenyl halide, diphenyl phosphate, THF, 85 °C, 60 h | Introduction of 2-nitrophenyl group | 60% (typical) |

| 4 | Carboxylic acid intermediate | Methanol, acid catalyst or methylation reagent | Methyl ester formation | 80–90% |

Industrial and Scale-Up Considerations

- Industrial processes optimize reaction times, temperatures, and purification steps to maximize yield and purity.

- Continuous flow reactors and automated synthesis platforms can be employed for reproducibility and scalability.

- Purification typically involves flash chromatography using silica gel with ethyl acetate/hexane gradients to isolate the pure stereoisomer.

- Crystallization steps with controlled pH and solvent systems improve purity and yield in large-scale production.

Analytical and Structural Confirmation Techniques

Summary and Research Insights

- The synthesis of methyl (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-(2-nitrophenyl)propanoate is a multi-step process involving protection of the amino group, stereoselective hydroxylation, aromatic substitution to introduce the nitrophenyl group, and esterification.

- The choice of reagents such as di-tert-butyl dicarbonate for protection, sodium borohydride for reduction, and diphenyl phosphate as a catalyst for alkylation is critical for achieving high stereoselectivity and yield.

- Industrial scale-up benefits from controlled reaction conditions, continuous flow techniques, and optimized purification including flash chromatography and crystallization.

- Analytical techniques including NMR, IR, and X-ray crystallography provide robust confirmation of structure and stereochemistry.

- The stereochemical control is particularly important given the biological relevance of the chiral centers in this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.